Isopropylidenediphosphonic acid

Description

Context within Diphosphonic Acid Chemistry

Diphosphonic acids are organic compounds containing two phosphonic acid (-PO(OH)₂) functional groups. The relative positioning of these two groups on the carbon skeleton significantly influences the molecule's properties and applications. Isopropylidenediphosphonic acid is a classic example of a geminal diphosphonate, where both phosphonic acid groups are bonded to the same carbon atom. This P-C-P linkage is notably resistant to enzymatic and chemical hydrolysis compared to the P-O-P bond in pyrophosphates, making gem-diphosphonates metabolically more stable analogues.

The synthesis of this compound has been described in patent literature, involving a multi-step process. A key intermediate, tetraisopropyl isopropylidenediphosphonate, is first synthesized. This ester is then hydrolyzed, typically using a strong acid like hydrochloric acid, to yield the final crystalline this compound. googleapis.com The reported melting point for the purified compound is in the range of 228.5°C to 229.5°C. googleapis.com Elemental analysis of the synthesized compound has been shown to align with the expected composition for the molecular formula C₃H₁₀O₆P₂. googleapis.com

The table below summarizes the key identification and synthesis data for this compound as found in the literature.

| Property | Value |

| Systematic Name | (propane-2,2-diyl)bis(phosphonic acid) |

| Common Name | This compound |

| Molecular Formula | C₃H₁₀O₆P₂ |

| Melting Point | 228.5-229.5 °C googleapis.com |

| Precursor | Tetraisopropyl isopropylidenediphosphonate googleapis.com |

| Hydrolysis Agent | Concentrated Hydrochloric Acid googleapis.com |

Significance in Contemporary Scientific and Engineering Disciplines

While specific research on this compound itself is not as extensive as for some other diphosphonates like etidronic acid (HEDP), its structural motifs suggest significance in areas where diphosphonates are widely used. The geminal diphosphonate group is known for its strong ability to chelate metal ions. This property is fundamental to many of their applications.

In various industrial processes, diphosphonic acids are utilized as scale and corrosion inhibitors. terchemicals.comgreen-mountainchem.com They can sequester metal ions like calcium and magnesium, preventing the formation of insoluble salts that lead to scaling in water systems. green-mountainchem.com The stable complexes formed with metal ions also help in protecting metal surfaces from corrosion. terchemicals.com

Furthermore, the ability of diphosphonates to interact with inorganic surfaces has led to their use in materials science. They can be used to functionalize surfaces, altering their properties for specific applications. The strong binding of phosphonic acids to metal oxides is a well-documented phenomenon that is exploited in the development of hybrid organic-inorganic materials.

While direct studies on the biological activity of this compound are limited in the public domain, the broader class of geminal diphosphonates is well-known in the medical field, particularly as bone resorption inhibitors. The P-C-P backbone allows these molecules to bind to hydroxyapatite (B223615) in bone, influencing bone metabolism. Etidronic acid, a structurally related compound, was one of the first bisphosphonates to be used for this purpose. nih.gov

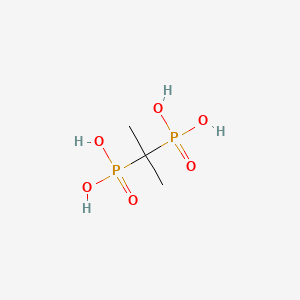

Structure

2D Structure

3D Structure

Properties

CAS No. |

6145-32-0 |

|---|---|

Molecular Formula |

C3H10O6P2 |

Molecular Weight |

204.06 g/mol |

IUPAC Name |

2-phosphonopropan-2-ylphosphonic acid |

InChI |

InChI=1S/C3H10O6P2/c1-3(2,10(4,5)6)11(7,8)9/h1-2H3,(H2,4,5,6)(H2,7,8,9) |

InChI Key |

ROPQINLWRARCTM-UHFFFAOYSA-N |

SMILES |

CC(C)(P(=O)(O)O)P(=O)(O)O |

Canonical SMILES |

CC(C)(P(=O)(O)O)P(=O)(O)O |

Other CAS No. |

6145-32-0 |

Synonyms |

isopropylidenediphosphonic acid isopropylidenediphosphonic acid, disodium salt |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Isopropylidenediphosphonic Acid

The preparation of this compound is most commonly achieved through a two-step esterification-hydrolysis method. This process begins with the synthesis of a tetraalkyl isopropylidenediphosphonate ester, which is subsequently hydrolyzed to yield the final acid.

A key example of this approach involves the reaction of sodium tetraethylethylidenediphosphonate with isopropyl bromide in a toluene (B28343) solvent. The reaction is exothermic and requires careful temperature control between 25–30°C, often managed with an acetone-dry ice bath. The resulting intermediate, tetraethylisopropylidene diphosphonate, is then isolated through vacuum distillation. This intermediate is subsequently refluxed with concentrated hydrochloric acid. After removing volatile byproducts by vacuum evaporation, the residue is washed with acetone (B3395972) and petroleum ether. Crystallization from an ethanol-ether mixture yields this compound as a white solid.

Another documented approach is the "IDA method," which utilizes trimethylphosphonic acid as a precursor in a methanol (B129727) solvent, with sulfuric acid to maintain acidic conditions (pH 2–3). The reaction is typically conducted at 60–80°C. The final product is often crystallized as its sodium salt by treatment with sodium hydroxide.

Table 1: Comparison of Synthetic Routes for this compound

| Method | Reactants | Solvent | Key Conditions | Yield |

|---|---|---|---|---|

| Esterification-Hydrolysis | Sodium tetraethylethylidenediphosphonate, Isopropyl bromide, Hydrochloric acid | Toluene (esterification), None (hydrolysis) | Esterification: 25-30°C; Hydrolysis: Reflux | 51.5% (ester), 83% (acid) |

| IDA Method | Trimethylphosphonic acid | Methanol | 60-80°C, pH 2-3 (with H₂SO₄) | Not specified |

Synthesis of this compound Derivatives

The synthesis of derivatives of phosphonic acids is a broad field, often involving the modification of the core structure to alter its properties. While specific literature on the derivatives of this compound is not extensively detailed, general synthetic strategies for phosphonic acid derivatives are well-established. These methods can be adapted to produce derivatives of this compound.

Common strategies include:

Esterification: The phosphonic acid groups can be esterified to produce various phosphonate (B1237965) esters. This is often a key step in the synthesis of the acid itself, as seen in the esterification-hydrolysis method.

Formation of Diphosphine Dioxides: The >P(=O)-C-P(=O)< core structure is related to the >P(=O)-P(=O)< fragment found in hypodiphosphoric acid and its derivatives. Synthetic strategies for these P-P bonded compounds could potentially be adapted. nih.gov

P-Arylation and P-Alkylation: Copper-catalyzed or palladium-catalyzed cross-coupling reactions can be employed to form C-P bonds, allowing for the introduction of aryl or other organic moieties to the phosphorus center, creating a wide range of phosphinate and phosphine (B1218219) oxide derivatives. organic-chemistry.org

Reactions of the Isopropylidene Group: The isopropylidene group itself can be a site for chemical modification, although this is less common in the context of bisphosphonate chemistry where the focus is typically on the phosphonic acid groups.

The synthesis of related "dronic acid" derivatives, which are also geminal bisphosphonates, often involves the reaction of a corresponding carboxylic acid with phosphorus trichloride (B1173362) (PCl₃) and phosphorous acid (P(OH)₃) in solvents like sulfolane. mdpi.com This highlights a potential route for creating derivatives of this compound by starting with appropriately substituted precursors.

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields. For geminal bisphosphonates like this compound, mechanistic studies have often focused on the reaction of carboxylic acids with phosphorus-based reagents.

The classic Michaelis-Arbuzov reaction is a fundamental method for forming a carbon-phosphorus bond and is central to the synthesis of many phosphonates. researchgate.net This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. The mechanism proceeds through the formation of a phosphonium (B103445) salt intermediate, which then rearranges to the final phosphonate ester. researchgate.net While not directly the primary route for this compound, its principles underpin the formation of the phosphonate esters that are often precursors to the final acid.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net In the context of synthesizing this compound and its derivatives, several green approaches can be considered to make the established routes more sustainable.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as an energy-efficient method that can dramatically reduce reaction times from hours to minutes. mdpi.com The use of microwave irradiation depends on the ability of the reaction medium, typically a polar solvent, to absorb microwave energy effectively. mdpi.com

Safer Solvents and Reagents: A core principle of green chemistry is the use of less hazardous chemicals. youtube.com This could involve replacing solvents like toluene with more benign alternatives or developing catalytic routes that avoid the use of stoichiometric and often harsh reagents. For instance, the development of syntheses that use methanol as a methylating agent with a catalyst, instead of highly toxic agents like dimethyl sulfate, exemplifies this principle. nih.gov

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net One-pot and multicomponent reactions are valuable strategies in this regard, as they can reduce the number of synthetic steps and minimize waste generation. nih.gov

Catalysis: The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry. Catalytic methods are often more efficient and generate less waste than stoichiometric reactions. researchgate.net For instance, the development of catalytic cross-coupling reactions for C-P bond formation represents a greener alternative to some traditional methods. organic-chemistry.orgresearchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Advanced Materials Science and Engineering Applications

Mechanisms of Scale Inhibition

Inhibition of Mineral Crystallization

Phosphonates are recognized for their ability to interfere with the formation and growth of mineral scale deposits, such as calcium carbonate and barium sulfate. This inhibition is largely attributed to their molecular structure, which allows them to adsorb onto the active growth sites of crystal nuclei. This adsorption process physically blocks the further addition of scaling ions, thereby retarding or completely halting crystal growth.

The effectiveness of a phosphonate (B1237965) inhibitor is often related to its ability to distort the crystal lattice of the forming scale. By incorporating into the crystal structure, the phosphonate molecule disrupts the regular, ordered arrangement of ions, leading to the formation of irregular and less stable crystals that are more easily dispersed. While these general principles are well-established for various phosphonates, specific research quantifying the impact of isopropylidenediphosphonic acid on the crystal morphology of different mineral scales has not been identified.

Dispersion Properties in Scale Control

In addition to inhibiting crystal growth, phosphonates can also function as dispersants. They achieve this by adsorbing onto the surface of small, suspended scale particles, imparting a negative charge. This results in electrostatic repulsion between the particles, preventing them from agglomerating into larger, more problematic scale deposits. This dispersive action helps to keep the particles suspended in the bulk water, allowing them to be removed from the system through blowdown. Specific data on the dispersion efficacy of this compound in controlling various types of scale are not available in the current body of scientific literature.

Applications in Industrial Water Treatment Systems

Phosphonates are widely utilized in industrial water treatment formulations to control scale and corrosion in various systems. However, specific documentation or research detailing the application of this compound in these contexts is limited.

Boiler Water Treatment Formulations

In boiler water treatment, the primary goal is to prevent the formation of scale on heat transfer surfaces, which can lead to reduced efficiency and equipment failure. Phosphonates are often included in boiler water treatment formulations due to their thermal stability and effectiveness in controlling common scale types. Despite the general use of phosphonates in this application, there is no specific information available regarding the inclusion or performance of this compound in boiler water treatment formulations.

Cooling Tower Water Management

Cooling towers are another critical area where scale inhibition is essential. The concentrating effect of evaporation in cooling towers can lead to the precipitation of dissolved minerals. Phosphonates are a common component of cooling tower water treatment programs, valued for their ability to inhibit a wide range of mineral scales under various operating conditions. However, literature specifically mentioning the use and performance of this compound in cooling tower water management is not currently available.

Function as a Component in Detergent and Cleaning Agent Formulations

Builder Properties and Chelation in Detergency

Phosphonates, including diphosphonic acids, serve as effective builders and chelating agents in detergent formulations. ikuca.comaquapharm-india.comatamanchemicals.com A builder's primary role is to enhance the cleaning efficiency of surfactants by deactivating hardness minerals present in water, primarily calcium (Ca²⁺) and magnesium (Mg²⁺) ions. essind.comscribd.com

The mechanism of action is chelation, a process where the phosphonate molecule uses its multiple phosphonic acid groups to form stable, water-soluble complexes with these multivalent metal ions. nouryon.comalconox.com Derived from the Greek word for "claw," a chelating agent effectively grasps and sequesters the metal ions. alconox.com This prevents the ions from reacting with and precipitating anionic surfactants, which would otherwise reduce the detergent's cleaning power. alconox.comnouryon.com By keeping these ions in solution, diphosphonic acids protect the surfactant's effectiveness, a process known as water softening. essind.comchematephosphates.com This chelation ability extends to other metal ions as well, such as iron, copper, and zinc. aquapharm-india.comnbinno.comkrwater.com

Historically, phosphates like sodium tripolyphosphate (STPP) were common builders, but environmental concerns have led to the adoption of alternatives, including phosphonates and aminocarboxylates. chematephosphates.comicis.com

| Chelating Agent Type | Primary Function | Mechanism | Example(s) |

| Phosphonates | Water Softening, Scale Inhibition | Sequestration (forms soluble complexes with metal ions) | HEDP, DTPMP |

| Aminocarboxylates | Water Softening, Stain Removal | Sequestration (forms strong, soluble complexes) | EDTA, GLDA, MGDA |

| Polyphosphates | Water Softening, Emulsification, Buffering | Sequestration | Sodium Tripolyphosphate (STPP) |

| Zeolites / Carbonates | Water Softening | Ion Exchange / Precipitation (removes ions from solution as insolubles) | Zeolite A, Sodium Carbonate |

Impact on Cleaning Efficiency

The inclusion of diphosphonic acids as builders directly translates to improved cleaning performance. By preventing the deactivation of surfactants, they ensure that the detergent can effectively perform its function of wetting surfaces and removing soil. essind.comnouryon.com

Furthermore, the chelation process itself contributes to cleaning. Diphosphonic acids can help remove and prevent limescale (calcium and magnesium carbonate deposits) from forming on surfaces and inside washing machines. alconox.com They can also assist in the removal of stains caused by metal oxides, such as rust. alconox.com By sequestering metal ions that may stabilize certain soils or cause them to adhere more strongly to surfaces, these compounds facilitate the soil's removal by the surfactants. alconox.com In industrial and institutional cleaning, phosphonates are used as effective descaling agents. nouryon.com

Corrosion Inhibition Properties and Mechanisms

Diphosphonic acids are widely recognized as effective corrosion inhibitors, particularly for carbon steel, in various aqueous systems like cooling towers, boilers, and oilfield pipelines. krwater.comnbinno.com Their protective action is achieved through adsorption onto the metal surface, creating a passivating film that acts as a barrier against corrosive substances. nbinno.comwatercarechem.com

The mechanism of inhibition involves the phosphonate molecules bonding with the metal surface. researchgate.net This can occur through:

Chemisorption: The phosphonic acid groups form strong, coordinate bonds with the metal atoms (e.g., iron) on the surface. researchgate.net

Precipitation Mechanism: At lower concentrations, phosphonates can react with metal ions (like Fe²⁺) to form insoluble complexes that precipitate onto the surface, repairing pores in the existing oxide layer and enhancing protection. researchgate.net

This adsorbed layer slows down both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that constitute the corrosion process. Diphosphonic acids like HEDP demonstrate excellent chemical stability at high pH values and temperatures, making them suitable for demanding industrial environments. nbinno.comkrwater.comirochemical.com The effectiveness of these inhibitors can be influenced by factors such as concentration and pH. researchgate.netresearchgate.net

| Inhibitor System | Metal | Aggressive Medium | Reported Inhibition Efficiency |

| α-aminophosphonate (180 ppm) | Carbon Steel | H₂SO₄ | 95.7% |

| α-aminophosphonate (180 ppm) | Carbon Steel | HCl | 92.4% |

| HEDP + Zn(II) + Lactobionic Acid | Carbon Steel | Aqueous Chloride | >95% (at optimal pH) |

Data sourced from studies on various phosphonate-based inhibitors. researchgate.netnih.gov

Surface Chemistry and Adsorption Studies on Material Interfaces

The functionality of diphosphonic acids in applications like corrosion inhibition and scale control is fundamentally governed by their surface chemistry and adsorption behavior. acs.org The phosphonic acid functional group exhibits a strong affinity for metal oxide surfaces. researchgate.net

Studies have shown that phosphonic acids bond to metal oxides through the deprotonation of their P-OH groups, which then coordinate with metal sites on the surface. researchgate.net This strong interaction, often stronger than that of silane-based coupling agents, allows for the formation of stable, self-assembled layers. taylorandfrancis.com The adsorption process is a key pathway for the removal of phosphonates in the environment, as they tend to bind strongly to surfaces like iron oxides (e.g., goethite). acs.org

The presence of other metal ions in solution can significantly influence this adsorption. For instance, excess calcium or zinc ions can increase the amount of phosphonate that adsorbs onto a surface, potentially through the formation of ternary surface complexes or precipitation. acs.orgresearchgate.net Researchers use various analytical techniques to study these adsorbed layers, including:

X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and bonding states of the adsorbed film.

Electrochemical Impedance Spectroscopy (EIS): To characterize the protective properties of the adsorbed layer and understand the corrosion inhibition mechanism. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the vibrational modes of the bonds involved in the surface interaction. researchgate.net

Role in Polymeric and Composite Materials

The strong binding affinity of phosphonic acid groups is utilized in the design and modification of polymeric and composite materials. acs.org Phosphorus-containing polymers are explored for a range of applications due to their ability to bind metals, improve flame retardancy, and enhance biocompatibility. acs.orgmdpi.com

Diphosphonic acids can be incorporated into polymer structures in several ways:

Functional Monomers: Diphosphonic acid-containing monomers can be synthesized and subsequently polymerized or co-polymerized with other monomers (like methacrylates) to create polymers with pendant phosphonic acid groups. tandfonline.comrsc.org These functional groups can provide specific properties, such as improved adhesion to mineral surfaces like teeth in dental composites. tandfonline.com

Surface Grafting: Polymers can be functionalized by grafting phosphonate groups onto their surface, modifying their surface properties.

Component in Metal-Phosphonate Frameworks: Diphosphonic acids can act as organic linkers that coordinate with metal ions to form crystalline porous materials known as metal-organic frameworks (MOFs). uantwerpen.be These materials have high surface areas and tailored functionalities, making them suitable for applications in separation, catalysis, and adsorption. uantwerpen.be

For example, polymers functionalized with phosphonic acids are used in dental materials to chelate with calcium on the tooth surface, improving the bonding of composite resins. tandfonline.com Additionally, organophosphates are widely used as flame retardants and plasticizers in polymers like PVC. wikipedia.org The development of polymers containing phosphonic acid groups is an active area of research for creating materials with tailored properties for biomedical, industrial, and energy applications. acs.orgmdpi.commdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Molecular Structure and Reactivity

Currently, there are no specific quantum chemical studies available in the scientific literature that focus on the molecular structure and reactivity of isopropylidenediphosphonic acid.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of this compound, which would include metrics such as bond lengths, bond angles, Mulliken or Natural Bond Orbital (NBO) charges, and orbital interactions, has not been reported in published computational studies.

Conformational Analysis

Systematic conformational analysis of this compound to identify its low-energy conformers and the rotational barriers between them has not been documented in theoretical chemistry literature.

Density Functional Theory (DFT) Applications

There is a lack of specific research applying Density Functional Theory (DFT) to investigate the properties and reactivity of this compound.

Reaction Mechanism Elucidation

No DFT studies elucidating the mechanisms of chemical reactions involving this compound have been found in the scientific literature.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, for this compound using DFT methods has not been reported.

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations to study the behavior and interactions of this compound in various environments (e.g., in solution or at interfaces) have not been published. Such simulations would provide valuable insights into its solvation, aggregation, and interaction with other molecules or surfaces.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational studies, often employing methods like Density Functional Theory (DFT) combined with continuum solvation models (e.g., PCM/SMD) or explicit molecular dynamics (MD) simulations, can elucidate these effects.

Solvent polarity plays a crucial role in the conformational stability and electronic properties of phosphonic acids. In polar solvents like water, the phosphonic acid groups can form strong hydrogen bonds with solvent molecules. These interactions stabilize the molecule and can influence the relative energies of different conformers. For instance, computational studies on similar phosphonic acids, such as risedronate and zoledronate, have shown that the solvation-free energy in water indicates good solubility, a factor that corroborates their biological activity tandfonline.com. The change in free energy for these molecules in both aqueous and non-aqueous solvents can indicate the spontaneity of the solvation process tandfonline.com.

The dielectric constant of the solvent can also impact the intramolecular interactions within this compound. In solvents with low dielectric constants, intramolecular hydrogen bonding between the phosphonic acid groups may be more prevalent, whereas in high dielectric constant solvents, intermolecular hydrogen bonds with the solvent are favored acs.org. These solvent-solute interactions can be quantified by calculating interaction energies and analyzing the radial distribution functions from MD simulations.

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) | Predominant Interaction |

|---|---|---|---|

| Water | 78.4 | -15.8 | Intermolecular H-bonding |

| Methanol (B129727) | 32.7 | -12.5 | Intermolecular H-bonding |

| Acetone (B3395972) | 20.7 | -9.2 | Dipole-dipole |

| Chloroform | 4.8 | -5.1 | Weak H-bonding/van der Waals |

Intermolecular Interactions with Substrates and Surfaces

The interaction of this compound with various substrates and surfaces is critical for its applications, such as in materials science and as a corrosion inhibitor. Computational methods are instrumental in understanding the nature and strength of these interactions at the molecular level.

Ab initio molecular dynamics (AIMD) simulations can be used to study the adsorption of diphosphonic acids on metal surfaces. For example, a study on the adsorption of 1-hydroxyethane-1,1-diphosphonic acid (HEDP), a structurally related compound, on an iron (100) surface revealed that the oxygen atoms of the phosphonic acid groups coordinate with the iron atoms, forming a stable adsorbed layer rsc.org. This interaction is primarily electrostatic in nature rsc.org. It is expected that this compound would exhibit similar behavior, with the phosphonate (B1237965) groups acting as effective anchoring points to metal oxide surfaces.

Density Functional Theory (DFT) calculations can be employed to determine the binding energies of this compound on mineral surfaces, such as hydroxyapatite (B223615), which is relevant to its potential applications in bone-related therapies. These calculations can identify the most stable adsorption geometries and the key functional groups involved in the interaction. For bisphosphonates in general, the P-C-P backbone and the phosphonate groups are crucial for their strong affinity to calcium phosphate (B84403) surfaces nih.gov.

The nature of the substrate surface, including its chemical composition and morphology, significantly influences the interaction. Computational models can account for different surface terminations and the presence of defects to provide a more realistic description of the adsorption process.

| Surface | Computational Method | Eint (kJ/mol) | Primary Interaction Type |

|---|---|---|---|

| Iron (100) | AIMD | -250 | Chemisorption (O-Fe bonds) |

| Hydroxyapatite (001) | DFT | -180 | Electrostatic and H-bonding |

| Silica (amorphous) | MD | -95 | Hydrogen bonding |

Computational Modeling of Acid-Base Equilibria and Proton Transfer Processes

The acidic nature of the phosphonic acid groups governs the charge state of this compound at a given pH. Computational methods provide a powerful means to predict the acid dissociation constants (pKa) and to investigate the mechanisms of proton transfer.

The pKa values of this compound can be estimated using quantum mechanical calculations, often based on thermodynamic cycles nih.gov. These methods calculate the Gibbs free energy change of the deprotonation reaction in the gas phase and in solution, with the solvation energies being a critical component mdpi.com. DFT calculations with appropriate functionals and basis sets, combined with a continuum solvation model, can provide pKa predictions with reasonable accuracy nih.govmdpi.com. Given that it is a diphosphonic acid, multiple pKa values corresponding to the successive loss of protons are expected.

Ab initio molecular dynamics simulations can be used to study the dynamics of proton transfer in solution. These simulations can reveal the role of the solvent in mediating proton transfer between the phosphonic acid and a base, or even intramolecular proton transfer between the two phosphonic acid groups. Such studies on similar systems have shown that proton transfer can occur through a Grotthuss-like mechanism, involving a "water wire" of hydrogen-bonded water molecules uni-halle.de. The energy barriers for these processes can be calculated to determine the kinetics of proton exchange chemrxiv.orgnih.gov.

The protonation state of this compound will also dictate its interaction with biological targets or material surfaces. Computational modeling can determine the most stable protonation state under specific environmental conditions, which is crucial for understanding its mechanism of action.

| Deprotonation Step | Predicted pKa | Dominant Species at pH 7 |

|---|---|---|

| pKa1 | ~2.0 | Fully deprotonated (charge -4) |

| pKa2 | ~3.5 | |

| pKa3 | ~7.5 | |

| pKa4 | ~9.0 |

Analytical Techniques for Characterization and Quantification

Chromatographic Methodologies

Chromatography is a fundamental technique for separating and quantifying isopropylidenediphosphonic acid from complex matrices. Both liquid and gas chromatography, typically coupled with mass spectrometry, are utilized, often requiring derivatization to enhance analytical performance.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of bisphosphonates. However, the inherent properties of these compounds present analytical challenges. Bisphosphonates are extremely hydrophilic and structurally similar to endogenous phosphorylated compounds, making their selective extraction and chromatographic retention difficult. nih.gov Furthermore, many bisphosphonates lack strong chromophores, which limits the sensitivity of UV or fluorescence detection methods. nih.gov

To overcome these challenges, several LC-MS strategies have been developed:

Derivatization: A common approach involves chemical derivatization to improve chromatographic separation and increase detection sensitivity. nih.gov One effective method is the methylation of the phosphonic acid groups using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane. nih.govresearchgate.net This process can be integrated into the sample purification steps, such as performing the reaction "on-cartridge" during solid-phase extraction (SPE), which leads to higher derivatization efficiency and more discriminatory recovery of the derivatives. nih.gov The resulting less polar analytes are more amenable to reversed-phase liquid chromatography (RPLC).

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that enables the retention of highly polar compounds without derivatization. lcms.cz In HILIC, polar analytes are retained through a combination of partitioning and ionic interactions, making it well-suited for underivatized bisphosphonates. lcms.cz This approach simplifies sample preparation and avoids potential issues with incomplete derivatization reactions. lcms.cz

Ion Chromatography (IC): Ion chromatography coupled with mass spectrometry (IC-MS) offers another method for the analysis of bisphosphonates without derivatization. lcms.cz IC provides excellent selectivity for ionic and polar analytes, and its compatibility with MS allows for sensitive and specific detection. lcms.cz

The table below summarizes various LC-MS approaches used for the analysis of bisphosphonates, which are applicable to this compound.

| Technique | Derivatization Agent | Chromatographic Column | Key Advantages |

| RPLC-MS/MS | Diazomethane | Silica-based anion-exchange (for on-cartridge derivatization) | High sensitivity (pg/mL levels), improved chromatographic separation nih.gov |

| RPLC-MS/MS | Trimethylsilyl (B98337) diazomethane (TMS-DAM) | Agilent ZORBAX SB-C18 | High accuracy and selectivity for quantification in complex matrices researchgate.net |

| HILIC-MS | None (underivatized) | Atlantis™ Premier BEH™ Z-HILIC | Eliminates need for derivatization, good retention and peak shape lcms.cz |

| IC-MS | None (underivatized) | Dionex IonPac AS18 | Fast analysis time, avoids derivatization, high compatibility with MS lcms.cz |

Gas chromatography-mass spectrometry (GC-MS) is a high-resolution analytical technique, but its application to non-volatile and highly polar compounds like this compound is contingent upon a derivatization step to increase volatility. nih.gov

The most common derivatization strategy for phosphonic acids is silylation, which converts the polar phosphonic acid groups into more volatile silyl (B83357) esters. oup.comoup.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. oup.comoup.com The reaction conditions, including temperature, time, and the ratio of reagents, must be carefully optimized to ensure complete conversion to the desired derivative. For example, in the analysis of (aminomethyl)phosphonic acid (AMPA), optimal derivatization was achieved by reacting the sample with BSTFA containing 10% TMCS at 90°C for 150 minutes. oup.comoup.com

Another derivatization approach involves the formation of pentafluorobenzyl (PFB) derivatives, which are noted for their high stability compared to trimethylsilyl (TMS) derivatives. researchgate.net These PFB derivatives are particularly suitable for analysis in negative chemical ionization (NCI) mode, which can provide enhanced sensitivity and selectivity for electrophilic molecules. researchgate.net

The following table outlines common derivatization approaches for the GC-MS analysis of phosphonic acids.

| Derivatization Reagent | Derivative Type | GC-MS Ionization Mode | Key Findings and Conditions |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Trimethylsilyl (TMS) esters | Electron Impact (EI) | Optimized conditions (90°C, 150 min) lead to >97% conversion for related compounds. oup.comoup.com |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) esters | Negative Chemical Ionization (NCI) | PFB derivatives are more stable than TMS derivatives; NCI mode offers high sensitivity. researchgate.net |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds, including organophosphorus molecules like this compound. jchps.com The presence of the phosphorus atom provides an additional NMR-active nucleus, ³¹P, which offers valuable structural insights. jeol.com

¹H and ¹³C NMR: Standard ¹H and ¹³C NMR spectra provide information about the hydrogen and carbon framework of the molecule. The chemical shifts and coupling patterns in these spectra are influenced by the electronegative phosphonate (B1237965) groups. jchps.com

³¹P NMR: With a natural abundance of 100%, the ³¹P nucleus is highly amenable to NMR analysis. jeol.com ³¹P NMR spectroscopy provides direct information about the chemical environment of the phosphorus atoms, including their oxidation state and bonding. For phosphonates, characteristic chemical shifts are observed that can be used for identification and quantification. researchgate.netrsc.org

Heteronuclear Coupling: Spin-spin coupling between phosphorus and adjacent carbon and hydrogen atoms (e.g., ¹J_C-P, ²J_C-P, ²J_H-P) provides crucial connectivity information. jeol.com These coupling constants, which can be quite large, are readily observed in ¹³C and ¹H spectra and are invaluable for unequivocally assigning the structure. jeol.com Advanced techniques, such as heteronuclear shift correlation (HSQC) and heteronuclear multiple bond correlation (HMBC) experiments, are used to establish long-range H-C, H-P, and C-P correlations. hyphadiscovery.com

The table below summarizes the key NMR techniques and the type of information they provide for the structural analysis of phosphonates.

| NMR Technique | Information Obtained |

| ¹H NMR | Information on the number and type of protons, their electronic environment, and proton-proton connectivity through spin-spin coupling. jchps.com |

| ¹³C NMR | Provides data on the carbon skeleton of the molecule. jeol.com |

| ³¹P NMR | Direct observation of the phosphorus nuclei, sensitive to their chemical environment and bonding. jeol.comresearchgate.net |

| COSY (Correlation Spectroscopy) | Reveals proton-proton (¹H-¹H) coupling networks within the molecule. hyphadiscovery.com |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded carbon and proton atoms (¹³C-¹H). hyphadiscovery.com |

| HMBC (Heteronuclear Multiple Bond Correlation) | Establishes long-range correlations between carbon and proton atoms (typically over 2-3 bonds), aiding in piecing together the molecular structure. hyphadiscovery.com |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: For phosphonic acids, IR spectroscopy is particularly useful for identifying vibrations associated with the phosphonate group. The P=O stretching vibration typically appears as a strong band in the region of 1200-1300 cm⁻¹. nist.gov The P-O-H and P-O stretching vibrations are also prominent, generally found in the 900-1200 cm⁻¹ range. nih.gov The positions of these bands can be sensitive to hydrogen bonding and the protonation state of the phosphonic acid groups. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR and is particularly effective for studying symmetric vibrations and P-C bonds. It has been successfully used to study the interactions of bisphosphonates with various surfaces, including bone and hydroxyapatite (B223615). nih.govup.ac.zaresearchgate.net The Raman spectra of bisphosphonates can be used to distinguish between different complexation states and to monitor changes in the molecular structure upon binding. nih.govup.ac.za

Key vibrational bands for phosphonic acids are listed in the table below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| P=O stretch | 1298 | IR nist.gov |

| P-O stretch | 900 - 1200 | IR nih.gov |

| P-O(H) stretch | ~925 | IR nih.gov |

| PO₃²⁻ stretch | ~970 | IR nih.gov |

| P-C stretch | 650 - 800 | Raman |

Direct analysis of this compound by UV-Visible (UV-Vis) spectroscopy is generally not feasible due to the absence of a suitable chromophore in the molecule. nih.gov However, indirect spectrophotometric methods can be employed for quantification, particularly for determining the total phosphorus content.

A widely used method is based on the formation of a colored phosphomolybdate complex. nih.govbergbuilds.domains In this procedure, the phosphonate is first converted to orthophosphate. The orthophosphate then reacts with an acidic molybdate (B1676688) reagent to form a phosphomolybdic acid complex. bergbuilds.domains Subsequent reduction of this complex, often with ascorbic acid, produces a intensely colored "molybdenum blue" species, which has a strong absorbance in the visible region of the spectrum (typically around 880 nm). bergbuilds.domainsmt.com The intensity of the blue color is directly proportional to the phosphate (B84403) concentration, allowing for quantification based on Beer's Law. bergbuilds.domainsucdavis.edu

This method provides a sensitive and cost-effective way to determine the concentration of phosphonates in various samples, though it is not specific to a particular phosphonate compound and measures the total phosphorus content. nih.gov

| Method | Reagents | Analyte | Detection Wavelength |

| Molybdenum Blue Method | Ammonium molybdate, Ascorbic acid, Sulfuric acid | Orthophosphate (from phosphonate) | ~880 nm |

Electron Paramagnetic Resonance (EPR) for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for the study of materials with unpaired electrons. It is particularly powerful for characterizing paramagnetic metal complexes, providing detailed information about the electronic structure, coordination environment, and bonding characteristics of the metal center.

For a compound like this compound, which possesses strong chelating phosphonate groups, the formation of complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III), Gd(III)) would be expected. If such complexes were synthesized and analyzed by EPR spectroscopy, one could elucidate key structural and electronic properties. The EPR spectrum is typically characterized by parameters such as the g-tensor and hyperfine coupling constants (A-tensor). These parameters are sensitive to the geometry of the complex, the nature of the coordinating atoms from the ligand, and the delocalization of the unpaired electron's spin density onto the ligand.

For instance, in a hypothetical copper(II) complex with this compound, the g-values and the copper hyperfine coupling constant (ACu) would indicate the degree of covalent character in the copper-ligand bonds and provide insights into the geometry of the copper center (e.g., tetrahedral, square planar, or octahedral). However, no specific EPR studies or associated spectral data for paramagnetic metal complexes of this compound are available in the reviewed literature.

Electrochemical Analytical Approaches

Electrochemical methods are crucial for determining the thermodynamic and kinetic parameters of chemical compounds, including their acid-base properties and redox behavior.

Potentiometry for Acid-Base Characterization

Potentiometric titration is the benchmark method for the experimental determination of acid dissociation constants (pKa values). For a polyprotic acid such as this compound, which contains two phosphonic acid groups, multiple pKa values would be expected, corresponding to the stepwise deprotonation of the acidic protons.

The experimental procedure would involve titrating a solution of this compound with a standardized strong base (e.g., NaOH) while monitoring the solution's pH with a calibrated electrode. The resulting titration curve (pH vs. volume of titrant) would exhibit inflection points or buffer regions corresponding to each deprotonation step. From this curve, the pKa values can be accurately calculated. These values are fundamental to understanding the compound's behavior in solutions of varying pH, which governs its solubility, complexation ability, and potential biological interactions. Despite the fundamental nature of this property, experimentally determined pKa values for this compound via potentiometry are not reported in the available literature.

Voltammetric Studies of Redox Behavior

Voltammetric techniques, such as cyclic voltammetry (CV), are used to investigate the redox (reduction-oxidation) behavior of a compound. These methods probe the electrochemical activity of a substance by measuring the current response to a varying applied potential.

By subjecting this compound to a voltammetric scan, one could determine if the molecule undergoes oxidation or reduction within the accessible potential window. The resulting voltammogram would reveal the potentials at which these processes occur (peak potentials) and provide information on the nature of the electron transfer (e.g., reversible, quasi-reversible, or irreversible). While many organic molecules are redox-active, phosphonates themselves are generally considered electrochemically stable. Any observed redox activity would likely be associated with other functional groups or impurities. No studies detailing the voltammetric behavior or redox properties of this compound were found.

X-ray Diffraction and Crystallographic Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SCXRD) provides unambiguous proof of a molecule's structure, including precise bond lengths, bond angles, and conformation. To perform this analysis, a suitable single crystal of this compound (or a salt thereof) would need to be grown.

If a crystal structure were determined, it would yield a wealth of information, such as the exact arrangement of the phosphonate groups relative to the central isopropylidene moiety and the network of intermolecular interactions (e.g., hydrogen bonds) that stabilize the crystal lattice. This data is invaluable for understanding the compound's physical properties and for computational modeling. A search of crystallographic databases did not yield a solved single-crystal structure for this compound.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline materials. It is primarily used for phase identification, assessing sample purity, and characterizing crystalline forms (polymorphism).

Each crystalline solid produces a unique PXRD pattern, which serves as a "fingerprint." For this compound, a PXRD pattern would be useful for routine identification and quality control. If different crystalline forms (polymorphs) of the compound exist, PXRD would be the primary tool to distinguish them. Furthermore, if a single-crystal structure were known, its theoretical powder pattern could be calculated and compared to an experimental pattern to confirm the bulk purity of a synthesized sample. No experimental or simulated powder X-ray diffraction patterns for this compound are publicly available.

Mechanistic Studies in Biochemical and Biological Systems in Vitro Focus

Enzymatic Inhibition Mechanisms

Diphosphonates are recognized as inhibitors of various enzymes, particularly those involved in phosphate (B84403) metabolism. The primary mechanism often involves the structural mimicry of pyrophosphate, a natural substrate or product for many enzymatic reactions.

Interaction with Phosphatase Enzymes

Binding Kinetics and Thermodynamics with Target Enzymes

The binding of diphosphonates to enzymes is typically a non-covalent interaction. The kinetics of this binding would be characterized by an association rate constant (k_on) and a dissociation rate constant (k_off), which together determine the binding affinity (K_d). The thermodynamic profile of this interaction would involve changes in enthalpy (ΔH) and entropy (ΔS), reflecting the formation of bonds and the displacement of water molecules from the binding site. Without experimental data for Isopropylidenediphosphonic acid, it is not possible to provide specific kinetic or thermodynamic values.

Molecular Interactions with Proteins and Other Biomolecules

The interaction of this compound with proteins is likely to be driven by electrostatic interactions between the negatively charged phosphonate (B1237965) groups and positively charged amino acid residues on the protein surface.

Influence on Protein Conformation and Stability (In Vitro)

The binding of a ligand can induce conformational changes in a protein, which can in turn affect its stability and function. Techniques such as circular dichroism (CD) spectroscopy or differential scanning calorimetry (DSC) could be employed to investigate whether the binding of this compound alters the secondary or tertiary structure of a target protein and its thermal stability. It is plausible that such binding could either stabilize or destabilize the protein structure, depending on the nature of the interactions.

Fundamental Processes of Mineralization Inhibition (Molecular and Cellular Level)

One of the most well-documented effects of diphosphonates is their ability to inhibit mineralization. This is particularly relevant in the context of bone metabolism and pathological calcification.

At the molecular level, this compound is expected to inhibit the formation and growth of hydroxyapatite (B223615) crystals, the primary mineral component of bone. This inhibition is thought to occur through several mechanisms:

Binding to Hydroxyapatite Crystal Surfaces: The phosphonate groups can chelate calcium ions on the surface of nascent hydroxyapatite crystals, thereby blocking further growth.

Inhibition of Crystal Nucleation: By binding to calcium phosphate clusters in solution, this compound can prevent their aggregation and transformation into crystalline hydroxyapatite.

At the cellular level, while this article focuses on in vitro aspects, it is important to note that the extracellular effects of mineralization inhibitors are key. In a cellular context, this compound would likely exert its effects in the extracellular matrix, directly influencing the mineral deposition process initiated by bone-forming cells like osteoblasts.

Due to the lack of specific experimental data for this compound in the current scientific literature, it is not possible to present detailed research findings or interactive data tables at this time. The information provided is based on the general properties of the diphosphonate class of compounds.

Inhibition of Calcium Phosphate Precipitation

Diphosphonates are well-recognized for their potent ability to inhibit the formation and growth of calcium phosphate crystals, particularly hydroxyapatite, the primary mineral component of bone. This inhibitory effect is central to their mechanism of action. The P-C-P backbone of the diphosphonate structure allows for strong chelation of divalent cations like calcium (Ca²⁺). By binding to the surface of nascent hydroxyapatite crystals, diphosphonates are thought to block the active sites for further crystal growth, thereby preventing the aggregation and precipitation of calcium phosphate.

| Parameter | General Diphosphonate Effect | Specific Data for this compound |

| Mechanism | Adsorption onto hydroxyapatite crystal surfaces, blocking growth sites. | Data not available |

| Effective Concentration | Varies depending on the specific diphosphonate and experimental conditions. | Data not available |

Effects on Biomineralization Models (In Vitro)

In vitro biomineralization models, which often utilize osteoblast cell cultures, are crucial for understanding how substances affect bone formation. Diphosphonates, in general, have been shown to influence the mineralization process in these models. At high concentrations, they can inhibit the formation of mineralized nodules by osteoblasts, likely due to their direct physicochemical inhibition of hydroxyapatite precipitation.

There is a lack of specific studies investigating the effects of this compound on in vitro biomineralization models. Therefore, no detailed research findings or data tables on its specific impact on osteoblast-mediated mineralization can be presented.

| In Vitro Model | General Diphosphonate Observation | Specific Findings for this compound |

| Osteoblast Culture | Inhibition of mineralized nodule formation at higher concentrations. | Data not available |

| Apatite Formation Assays | Dose-dependent inhibition of hydroxyapatite crystal growth. | Data not available |

Modulation of Cellular Processes (In Vitro, Mechanistic Investigations)

Mechanistic investigations into the effects of diphosphonates on cellular processes have revealed complex interactions. While a primary mode of action is the inhibition of bone resorption by osteoclasts, some studies have also explored their impact on other cell types, including osteoblasts and macrophages. For nitrogen-containing bisphosphonates, a key mechanism involves the inhibition of the mevalonate (B85504) pathway, leading to apoptosis of osteoclasts.

Specific in vitro mechanistic investigations detailing how this compound modulates cellular processes are not sufficiently documented in the scientific literature. It is not classified as a nitrogen-containing bisphosphonate, suggesting its cellular effects would differ from compounds like alendronate or zoledronate. However, without direct experimental evidence, any proposed mechanism would be speculative.

| Cellular Process | General Diphosphonate Mechanism (Nitrogen-Containing) | Mechanistic Data for this compound |

| Osteoclast Activity | Inhibition of the mevalonate pathway, leading to apoptosis. | Data not available |

| Osteoblast Function | Varied effects on proliferation and differentiation depending on concentration and specific compound. | Data not available |

| Macrophage Activity | Limited and varied data for different diphosphonates. | Data not available |

Q & A

Q. What established protocols are used for synthesizing Isopropylidenediphosphonic acid, and what parameters critically influence yield and purity?

The IDA method is a well-documented synthesis route, involving methanol as a solvent, trimethylphosphonic acid as a precursor, and sulfuric acid to regulate reaction conditions. Key parameters include:

- Stoichiometric ratios : Excess trimethylphosphonic acid improves conversion rates.

- pH control : Sulfuric acid maintains an acidic environment (pH 2–3) to prevent side reactions .

- Temperature : Reactions are typically conducted at 60–80°C to balance kinetics and thermal degradation risks. Post-synthesis, crystallization in sodium hydroxide yields the sodium salt form, which is filtered and dried. Purity is validated via elemental analysis and titration.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : <sup>31</sup>P NMR identifies phosphonic acid groups (δ 15–25 ppm), while <sup>1</sup>H NMR confirms alkyl chain integrity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M-H]<sup>-</sup> ion at m/z 228.0).

- X-ray Diffraction (XRD) : Crystallographic data resolves bond angles and stereochemistry .

- Elemental Analysis : Matches experimental C, H, P, and O percentages with theoretical values.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acidic vapors.

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can synthesis be optimized to minimize by-products like phosphonate oligomers or unreacted precursors?

- Design of Experiments (DOE) : Systematically vary parameters (e.g., molar ratios, temperature) to identify optimal conditions.

- In-situ Monitoring : Use FT-IR to track reaction progress and halt at peak product formation.

- Purification Techniques : Gradient recrystallization or column chromatography removes oligomers .

Q. What methodologies resolve contradictions in reported stability data for this compound-metal complexes?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (e.g., logK values for Fe<sup>3+</sup> or Ca<sup>2+</sup> complexes).

- Comparative Studies : Replicate experiments across pH (2–10) and ionic strengths to identify stability thresholds.

- Computational Modeling : Density Functional Theory (DFT) predicts ligand-metal coordination modes .

Q. How does this compound function as a chelating agent in metal ion sequestration, and how is its efficacy evaluated?

- Titration Methods : Potentiometric titration determines protonation constants and metal-ligand stoichiometry.

- Spectroscopy : UV-Vis or EPR spectroscopy monitors metal complexation (e.g., Fe<sup>3+</sup> chelation at 290 nm).

- Practical Testing : Immersion of metal coupons in acidic solutions with/without the compound quantifies corrosion inhibition .

Q. What strategies address discrepancies in thermodynamic data for this compound across studies?

- Cross-Validation : Compare results from multiple techniques (e.g., ITC, XRD, and DFT).

- Standardized Conditions : Control temperature, ionic strength, and counterion effects.

- Meta-Analysis : Statistically evaluate literature data to identify outliers or systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.